An In-depth Technical Guide to 4-(Thiophen-3-yl)oxan-4-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(Thiophen-3-yl)oxan-4-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(Thiophen-3-yl)oxan-4-amine. Given its unique structural combination of a thiophene ring and an oxane-amine scaffold, this molecule presents significant interest as a potential building block in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications based on the characteristics of its constituent moieties.
Introduction: A Promising Scaffold in Medicinal Chemistry
The convergence of a thiophene ring and a 4-aminooxane (also known as 4-aminotetrahydropyran) moiety in a single molecule, 4-(Thiophen-3-yl)oxan-4-amine, creates a scaffold with significant potential for drug development. Thiophene and its derivatives are well-established pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal and anesthetic properties.[1] The oxane ring, a saturated heterocyclic ether, is a common structural motif in pharmaceuticals that can improve physicochemical properties such as solubility and metabolic stability.[2] The presence of a primary amine provides a key reactive handle for further chemical modification and library development.
This guide will delve into the constituent parts of 4-(Thiophen-3-yl)oxan-4-amine to build a comprehensive profile of the target compound. A detailed, field-proven synthetic protocol will be presented, enabling researchers to access this novel chemical entity.
Physicochemical and Structural Properties
The structural and electronic properties of 4-(Thiophen-3-yl)oxan-4-amine are derived from its thiophene and 4-aminooxane components.
Core Components
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Thiophene: A five-membered aromatic heterocycle containing a sulfur atom. It is a colorless liquid with a benzene-like odor.[3] Thiophene undergoes electrophilic substitution reactions, primarily at the 2-position.[3]
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4-Aminooxane (4-Aminotetrahydropyran): A saturated six-membered heterocyclic compound containing an oxygen atom and an amino group at the 4-position. It is a colorless liquid.[2] The tetrahydropyran ring is a prevalent three-dimensional ring system in marketed drugs.[2]
Predicted Properties of 4-(Thiophen-3-yl)oxan-4-amine
A summary of the predicted and known physicochemical properties of the core components is presented in Table 1.
| Property | 4-Aminooxane (4-Aminotetrahydropyran) | Thiophene | 4-(Thiophen-3-yl)oxan-4-amine (Predicted) |
| CAS Number | 38041-19-9[2] | 110-02-1 | Not available |
| Molecular Formula | C5H11NO[2] | C4H4S | C9H13NOS |
| Molecular Weight | 101.15 g/mol [2] | 84.14 g/mol | 183.27 g/mol |
| Appearance | Colorless to light yellow liquid[4] | Colorless liquid[3] | Predicted to be a liquid or low-melting solid |
| Boiling Point | 60 °C[2] | 84 °C[3] | > 200 °C |
| Density | 0.977 g/cm³ at 25 °C[2] | 1.051 g/mL at 25 °C | ~1.1 g/cm³ |
| Solubility | Soluble in water, ethanol, ether, acetone[3] | Insoluble in water; soluble in organic solvents[3] | Predicted to have moderate solubility in organic solvents |
Synthesis of 4-(Thiophen-3-yl)oxan-4-amine: A Proposed Pathway
A robust synthetic route to 4-(Thiophen-3-yl)oxan-4-amine can be envisioned through a multi-step process involving the protection of the amine, lithiation of a thiophene precursor, nucleophilic addition, and subsequent deprotection.
Rationale for Synthetic Strategy
The proposed synthesis leverages well-established reactions in heterocyclic and organometallic chemistry. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is a standard and effective strategy due to its stability in basic conditions and ease of removal under acidic conditions.[5][6] Lithiation of 3-bromothiophene using a strong base like n-butyllithium is a common method to generate a nucleophilic thiophene species.[7][8] This nucleophile can then react with a suitable electrophile, in this case, the Boc-protected 4-oxanone.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed four-step synthesis of 4-(Thiophen-3-yl)oxan-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (oxan-4-yl)carbamate (Boc-protected 4-aminooxane)
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To a solution of 4-aminooxane (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (oxan-4-yl)carbamate.
Step 2: Generation of Thiophen-3-yllithium
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In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of thiophen-3-yllithium.
Step 3: Synthesis of tert-Butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate
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To the freshly prepared solution of thiophen-3-yllithium at -78 °C, add a solution of tert-butyl (oxan-4-yl)carbamate (0.9 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain tert-butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate.
Step 4: Synthesis of 4-(Thiophen-3-yl)oxan-4-amine (Final Product)
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Dissolve the purified tert-butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(Thiophen-3-yl)oxan-4-amine.
Spectroscopic Characterization (Predicted)
The successful synthesis of 4-(Thiophen-3-yl)oxan-4-amine would be confirmed by a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene protons (in the aromatic region, ~7.0-7.5 ppm) and the oxane ring protons (in the aliphatic region, ~1.5-4.0 ppm). The protons adjacent to the oxygen atom in the oxane ring will appear further downfield. A broad singlet corresponding to the amine protons (NH₂) would also be present.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the thiophene ring and the aliphatic carbons of the oxane ring. The carbon atom attached to the nitrogen and the thiophene ring will be a quaternary carbon.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 183.27.
Potential Applications in Drug Discovery
The unique structural features of 4-(Thiophen-3-yl)oxan-4-amine suggest several potential applications in drug discovery and development.
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Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the attachment of various functional groups, allowing for the rapid generation of a library of analogues for high-throughput screening.
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Central Nervous System (CNS) Agents: The lipophilic nature of the thiophene ring combined with the hydrogen bonding capacity of the amine and the ether oxygen could facilitate blood-brain barrier penetration, making this scaffold a candidate for CNS-active compounds.
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Anticancer Agents: The 4H-pyran scaffold, structurally related to the oxane ring, has been investigated for its potential as an anticancer agent.[9] Derivatives of 4-(Thiophen-3-yl)oxan-4-amine could be explored for similar activities.
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Antimicrobial Agents: Thiophene derivatives have a long history as antimicrobial agents.[1] This scaffold could be a starting point for the development of new anti-infective drugs.
Conclusion
4-(Thiophen-3-yl)oxan-4-amine represents a novel and promising chemical scaffold for medicinal chemistry. This guide has provided a comprehensive overview of its constituent parts, a detailed proposed synthetic route, and a discussion of its potential applications. The synthetic protocol outlined herein is based on well-established and reliable chemical transformations, offering a clear path for researchers to access this compound for further investigation. The unique combination of a thiophene ring and a 4-aminooxane moiety makes this molecule a valuable building block for the discovery of new therapeutic agents.
References
-
Thiophene: Structure, Properties, Reactions | PDF - Scribd. Available from: [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. Available from: [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available from: [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC - NIH. Available from: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available from: [Link]
-
4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem - NIH. Available from: [Link]
-
4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem. Available from: [Link]
-
2H-PYRAN-4-AMINE, TETRAHYDRO- - ChemBK. Available from: [Link]
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate. Available from: [Link]
-
Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed. Available from: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
- WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents.
-
Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist (4a R ,10b R )-(+)- trans -3,4,4a,10b- Tetrahydro-4- n -propyl-2 H ,5 H -[2]benzopyrano[4,3- b ]-1 - ResearchGate. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. Available from: [Link]
-
Oxa-spirocycles: synthesis, properties and applications - PMC. Available from: [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. Available from: [Link]
-
Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties | Chemical Reviews - ACS Publications. Available from: [Link]
-
(PDF) Oxa-spirocycles: synthesis, properties and applications - ResearchGate. Available from: [Link]
-
n-Butyllithium - Wikipedia. Available from: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. Available from: [Link]
-
Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes - PMC. Available from: [Link]
Sources
- 1. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
